(5-Amino-2,4-dimethylphenyl)boronic acid
Overview
Description
(5-Amino-2,4-dimethylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group and two methyl groups attached to a phenyl ring, along with a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,4-dimethylphenyl)boronic acid typically involves the reaction of 2,4-dimethylphenylboronic acid with an appropriate amine source under controlled conditions. One common method is the palladium-catalyzed amination of 2,4-dimethylphenylboronic acid using an amine reagent such as ammonia or an alkylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (5-Amino-2,4-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: The amino group can be reduced to form amines or other nitrogen-containing derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions include boronic esters, amines, and substituted phenyl derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
(5-Amino-2,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (5-Amino-2,4-dimethylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound can also participate in various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.
2,4-Dimethylphenylboronic acid: Similar structure but without the amino group, limiting its applications in biological systems.
3-Aminophenylboronic acid: Contains an amino group but lacks the methyl groups, affecting its reactivity and stability.
Uniqueness: (5-Amino-2,4-dimethylphenyl)boronic acid stands out due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in various chemical and biological applications. The combination of these functional groups allows for unique interactions and reactions that are not possible with other boronic acids .
Properties
IUPAC Name |
(5-amino-2,4-dimethylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,11-12H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOZWOJQFVTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263219 | |
Record name | Boronic acid, (5-amino-2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319474-10-7 | |
Record name | Boronic acid, (5-amino-2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319474-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, (5-amino-2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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